molecular formula C17H17FN4O B1615755 Lurosetron CAS No. 128486-54-4

Lurosetron

Cat. No.: B1615755
CAS No.: 128486-54-4
M. Wt: 312.34 g/mol
InChI Key: NUMKWGDDRWJQMY-UHFFFAOYSA-N
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Scientific Research Applications

Lurosetron has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of serotonin receptor antagonists.

    Biology: Investigated for its effects on serotonin receptors and related biological pathways.

    Medicine: Primarily used in the treatment of nausea and vomiting, particularly in patients undergoing chemotherapy or surgery.

    Industry: Employed in the development of new drugs targeting serotonin receptors.

Mechanism of Action

As a serotonin 5-HT3 receptor antagonist, Lurosetron blocks the action of serotonin, a substance that causes nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lurosetron involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the Fischer indolisation of an amidohydrazine or palladium-mediated cyclisation of an aryl enaminone . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate this compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Lurosetron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, which are studied for their pharmacological properties and potential therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2/h3-5,9H,6-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMKWGDDRWJQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155911
Record name Lurosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128486-54-4
Record name Lurosetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128486544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUROSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G694G740ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Cn1c2c(c3cccc(F)c31)C(=O)NCC2
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (133 mg) in THF (4 ml) was added dropwise to a stirred solution of 6-fluoro-2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1Hpyrido[4,3-b]indole (70 mg) in THF (12 ml) at -10° under nitrogen, and stirring was continued for 4 h. Water (20 ml) was then added, and the resulting solution was left to stand overnight. Excess THF was removed in vacuo, and the resultant aqueous solution was extracted with ethyl acetate (3×50 ml). The combined, dried organic extracts were adsorbed onto silica and purified by FCC eluting with System A (100:10:1) to give the title compound (15 mg), m.p. 231.5°-233°.
Quantity
133 mg
Type
reactant
Reaction Step One
Name
6-fluoro-2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1Hpyrido[4,3-b]indole
Quantity
70 mg
Type
reactant
Reaction Step One
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4 mL
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solvent
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12 mL
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solvent
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20 mL
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Synthesis routes and methods IV

Procedure details

A stirred solution of 4-[(6-fluoro-2,3,4,5-tetrahydro-5-methyl-1-oxo-1H-pyrido [4,3-b]indol-2-yl)methyl]-N,N,5-trimethyl-1H-imidazole-1-sulphonamide (92 mg) in absolute ethanol (5 ml) was treated with 2N hydrochloric acid (20 ml) and stirred under nitrogen at 100°-110° for 6 h, and then cooled. 2N Sodium hydroxide (60 ml) was added, and the mixture was extracted with ethyl acetate (2×75 ml). The combined, dried organic extracts were concentrated in vacuo to give a solid (71 mg) which was purified by FCC eluting with System A (100:8:1) to give the title compound (57 mg), m.p. 233°-234°.
Name
4-[(6-fluoro-2,3,4,5-tetrahydro-5-methyl-1-oxo-1H-pyrido [4,3-b]indol-2-yl)methyl]-N,N,5-trimethyl-1H-imidazole-1-sulphonamide
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxyethyl)-5-methyl -1H-imidazol-4-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one and 6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxymethyl)-4-methyl-1H-imidazol-5-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one (32 mg) in 47% aqueous hydrobromic acid (4 ml) was heated on a steam bath for ca. 2 h. After cooling, the reaction mixture was added to 2N sodium hydroxide (50 ml) and extracted with ethyl acetate (2×50 ml). The combined, dried organic extracts were adsorbed onto silica and purified by FCC eluting with System A (100:8:1) to give the title compound (6.5 mg), m.p. 229°-232°.
Name
6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxyethyl)-5-methyl -1H-imidazol-4-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxymethyl)-4-methyl-1H-imidazol-5-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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